Indinavir sulfate is a potent inhibitor of the human immunodeficiency virus (HIV) protease. [, , ] It is classified as a peptidomimetic HIV protease inhibitor. [] It plays a crucial role in scientific research, particularly in understanding HIV protease mechanisms, developing novel HIV inhibitors, and studying HIV latency. [, ] It is commercially available as a sulfate salt in capsule form for oral administration. []
Indinavir sulfate, also known by its trade name Crixivan, is classified as a protease inhibitor. It specifically targets the HIV-1 protease enzyme, which is crucial for the viral replication process. This compound was first synthesized in January 1992 and has since been a key component of highly active antiretroviral therapy (HAART) for HIV/AIDS treatment . The compound's chemical formula is , with a molar mass of approximately 613.803 g/mol .
The synthesis of indinavir sulfate involves several intricate steps that utilize both chemical and biotechnological methods. The initial step includes the alkylation of a piperazine derivative followed by the formation of a sulfate salt. A notable method involves the conversion of indene to optically pure indan-1,2-diol using microbial oxidation processes with Pseudomonas putida, which yields high enantiomeric purity .
Key steps in the synthesis include:
Indinavir sulfate features a complex molecular structure characterized by a trideoxy-pentonamide backbone. The IUPAC name for indinavir sulfate is 2,3,5-trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide sulfate .
The structural integrity is vital for its function as a protease inhibitor. The compound's stereochemistry plays a crucial role in its biological activity, particularly in how it fits into the active site of the HIV protease enzyme.
Indinavir sulfate participates in various chemical reactions primarily related to its synthesis and metabolism. Key reactions include:
These reactions are essential for both its synthesis and understanding its pharmacokinetics.
Indinavir sulfate functions by inhibiting the HIV protease enzyme. This inhibition prevents the protease from cleaving viral polyproteins into functional proteins necessary for viral assembly and maturation. As a result, new virions cannot be formed effectively, leading to reduced viral load in infected individuals .
The drug's binding affinity for HIV protease is notably high, with inhibition constants (K_i) reported at 0.52 nM for HIV-1 and 3.3 nM for HIV-2 . This potent inhibitory action underscores its role in antiretroviral therapy.
Indinavir sulfate exhibits several notable physical and chemical properties:
These properties influence its formulation and effectiveness as an oral medication.
Indinavir sulfate is primarily used in clinical settings as part of combination antiretroviral therapy for HIV/AIDS patients. It does not cure HIV but significantly prolongs life expectancy by controlling viral replication . Additionally, recent studies have explored its potential applications against other viruses, including SARS-CoV-2, through in silico modeling approaches that suggest possible inhibitory effects on viral proteases involved in COVID-19 .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3